Coumarin 106

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSRPENMALNOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068285 | |

| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41175-45-5 | |

| Record name | 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41175-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H-Cyclopenta(3,4)(1)benzopyrano(6,7,8-ij)quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041175455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7,10,11-hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,5H-CYCLOPENTA(3,4)(1)BENZOPYRANO(6,7,8-IJ)QUINOLIZIN-12(9H)-ONE, 2,3,6,7,10,11-HEXAHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RGV583D48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Coumarin 106 chemical structure and properties

An In-depth Technical Guide to Coumarin 106: Structure, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also identified as Coumarin 478, is a rigidized 7-aminocoumarin derivative known for its utility as a dipolar laser dye and its notable biological activity.[1][2] Its pentacyclic structure imparts high fluorescence efficiency, making it a valuable tool in various spectroscopic applications. Furthermore, this compound has been identified as a mixed-type inhibitor of acetylcholinesterase (AChE) and a moderate inhibitor of butyrylcholinesterase (BChE), suggesting its potential as a lead molecule in the development of therapeutic agents for neurodegenerative diseases.[1][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical and photophysical properties, and detailed protocols for its characterization.

Chemical Structure and Identification

The unique photophysical properties of this compound are a direct result of its rigid, fused-ring structure, which minimizes non-radiative decay pathways.

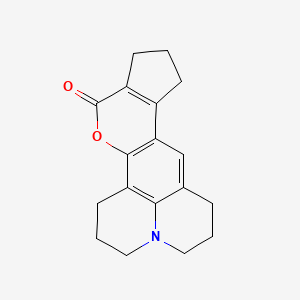

Caption: Chemical structure of this compound (2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[4][5][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 41175-45-5 |

| IUPAC Name | 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[4][5][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one |

| Synonyms | Coumarin 478 |

| Molecular Formula | C₁₈H₁₉NO₂ |

| SMILES | O=C1OC2=C(C=C3C4=C2CCCN4CCC3)C5=C1CCC5 |

| InChIKey | LLSRPENMALNOFW-UHFFFAOYSA-N |

Physicochemical and Biological Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 281.35 g/mol |

| Appearance | Light green to green solid |

| Purity | Typically ≥98% |

| Solubility | DMSO: ≥ 25 mg/mL (88.86 mM). Coumarins are generally soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[7][8] |

| Storage Conditions | Solid: 4°C, sealed, away from moisture and light. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month. |

Table 3: Biological Properties of this compound

| Property | Value | Reference(s) |

| Primary Biological Target | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | [3] |

| AChE Inhibition | pIC₅₀ = 4.97; Kᵢ = 2.36 µM (Mixed-type inhibition) | [3] |

| BChE Inhibition | pIC₅₀ = 4.56 | [3] |

| Cytotoxicity | Found to be non-toxic in Caco-2 cells | [3] |

Photophysical Characteristics

This compound is an efficient fluorophore. Its absorption and emission characteristics are subject to solvatochromic shifts, a common feature of coumarin dyes where the wavelengths of maximum absorption and emission change with the polarity of the solvent.[9][10]

Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in absorption and emission.

Table 4: Photophysical Properties of this compound

| Property | Value | Conditions |

| Fluorescence Quantum Yield (Φ_F) | ~0.74 | In Poly(vinyl alcohol) (PVA) film |

| Fluorescence Lifetime (τ_F) | ~5 ns | In Poly(vinyl alcohol) (PVA) film |

| General Solvatochromism | Aminocoumarins typically exhibit a bathochromic (red) shift in emission spectra with increasing solvent polarity.[9] | Varies with solvent |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and application of this compound.

Synthesis of Coumarin Derivatives (General Protocol)

While a specific protocol for this compound is not detailed in the surveyed literature, the Pechmann condensation is a standard and widely applicable method for the synthesis of 7-hydroxycoumarin derivatives, which are precursors to or structurally related to this compound.[11][12]

Reaction: Pechmann Condensation of a Phenol with a β-Ketoester.

Materials:

-

Resorcinol (or other substituted phenol)

-

Ethyl acetoacetate (or other β-ketoester)

-

Concentrated Sulfuric Acid (catalyst)

-

Ethanol (for recrystallization)

-

Ice bath, round-bottom flask, magnetic stirrer, dropping funnel.

Procedure:

-

Place concentrated sulfuric acid in a round-bottom flask and cool it to below 5°C in an ice bath with stirring.

-

Separately, prepare a solution of resorcinol and ethyl acetoacetate.

-

Add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-18 hours).

-

Pour the reaction mixture slowly into a beaker of crushed ice with stirring. A solid precipitate should form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin derivative.

Protocol: Measurement of Acetylcholinesterase (AChE) Inhibition

The inhibitory activity of this compound on AChE can be quantified using a colorimetric assay based on the Ellman's reaction.[5][13]

Caption: Experimental workflow for the AChE inhibition assay using the Ellman's method.

Materials:

-

96-well microtiter plates

-

Multilabel plate reader

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Tris-HCl buffer (50 mM, pH 8, containing 0.1 M NaCl and 0.02 M MgCl₂·6H₂O)

-

This compound

-

Physostigmine or Donepezil (positive control)

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI (15 mM), DTNB (3 mM), AChE (e.g., 0.22 U/mL), and the test compound (this compound) in appropriate solvents.

-

Assay Setup: In each well of a 96-well plate, add the following in order:

-

125 µL of DTNB solution.

-

25 µL of ATCI solution.

-

50 µL of Tris-HCl buffer.

-

25 µL of the this compound solution at various concentrations (or solvent for control wells).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

Reaction Initiation: Add 25 µL of the AChE solution to each well to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 405 nm over time (e.g., every minute for 8-10 minutes). The rate of color change is proportional to the enzyme activity.

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the control (solvent-only) wells. The IC₅₀ value can then be determined by plotting percent inhibition versus inhibitor concentration.

Protocol: Measurement of Relative Fluorescence Quantum Yield (Φ_F)

The Φ_F of this compound can be determined relative to a well-characterized fluorescence standard.[1][4]

Principle: The quantum yield of a sample (Φ_s) is calculated relative to a standard (Φ_r) using the integrated fluorescence intensities (I), absorbances (A), and solvent refractive indices (n) of the sample (s) and reference (r):

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Materials:

-

Spectrofluorometer and UV-Vis Spectrophotometer

-

10 mm path length quartz cuvettes

-

Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54, or another coumarin with a known quantum yield in the chosen solvent)

-

Spectroscopic grade solvent

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings (e.g., slit widths) are used for both the sample and the standard.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Analysis: Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard solutions. Both plots should yield a straight line through the origin.

-

Calculation: The slope (gradient) of each line represents I/A. Calculate the quantum yield of this compound using the equation above. If the same solvent is used, the refractive index term (n_s²/n_r²) equals 1.

References

- 1. benchchem.com [benchchem.com]

- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of acetylcholinesterase by coumarins: the case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ovid.com [ovid.com]

- 6. Coumarin CAS#: 91-64-5 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Coumarins | PPT [slideshare.net]

- 13. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Coumarin 106

Coumarin 106, also known as Coumarin 478, is a fluorescent dye widely utilized in various applications, including as a laser dye. Its rigid and relatively planar molecular structure contributes to its notable photophysical properties. This technical guide provides a comprehensive overview of a plausible synthesis route and established purification methods for this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Synthesis of this compound

The synthesis of substituted coumarins is most commonly achieved through the Pechmann condensation.[1][2] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For this compound, a suitable synthetic approach would involve the reaction of a substituted aminophenol with ethyl acetoacetate.

Experimental Protocol: Pechmann Condensation

A representative procedure for the synthesis of a 7-hydroxy-4-methylcoumarin, a core structure related to many coumarin dyes, involves the reaction of resorcinol and ethyl acetoacetate using sulfuric acid as a catalyst.[3] By adapting this established method, a plausible synthesis for this compound can be outlined.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add the appropriate substituted aminophenol precursor.

-

Reagent Addition : Slowly add an equimolar amount of ethyl acetoacetate to the flask.

-

Catalyst : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, to the reaction mixture.[1] The reaction can often be performed under solvent-free conditions.[3]

-

Reaction Conditions : Stir the mixture at a controlled temperature. The optimal temperature can range from room temperature up to 140°C, and the reaction time can vary from 20 minutes to several hours, depending on the specific substrates and catalyst used.[3][4]

-

Workup : Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water. The crude product precipitates as a solid.

-

Initial Purification : The crude solid is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.[3] The product can then be dried before further purification.

Purification of this compound

Achieving high purity is critical for applications such as laser dyes. A multi-step purification process involving recrystallization and column chromatography is typically employed.

Experimental Protocol: Purification

-

Recrystallization : This is a primary technique for purifying solid organic compounds.[5]

-

Dissolve the crude this compound product in a minimum amount of a hot solvent mixture. For this compound, a methanol-water solution is effective.[6] Other potential solvents for polar coumarins include ethanol, diethyl ether, or acetonitrile.[7]

-

Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly. This process helps remove more soluble impurities.[8]

-

-

Column Chromatography : For achieving higher purity, column chromatography is a standard method.[9]

-

Stationary Phase : Silica gel is a commonly used adsorbent.[9]

-

Mobile Phase (Eluent) : A solvent system is chosen based on the polarity of the compound. A gradient of solvents, such as dichloromethane and ethyl acetate, can be effective for separating the target coumarin from impurities.[10] The selection of the mobile phase can be optimized using Thin-Layer Chromatography (TLC).[9]

-

Procedure : A slurry of silica gel in the initial eluent is packed into a column. The recrystallized product is dissolved in a minimal amount of the eluent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected.

-

Analysis : The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the highly purified this compound.

-

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data

| Parameter | Value/Range | Method | Reference |

| Synthesis Yield | 70-90% | Pechmann Condensation | [2][3] |

| Purity (after Recrystallization) | >95% | Recrystallization | [6] |

| Purity (after Chromatography) | >98% (Laser Grade) | Column Chromatography | [6] |

| Recrystallization Recovery | ~86% | Mixed Solvent Recrystallization | [5] |

Note: Yields and recovery rates are representative and can vary based on specific reaction conditions and scale.

Table 2: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Solvent | Reference |

| Absorption Maximum (λabs) | ~365-373 | Ethanol / PVA Film | [11][12] |

| Fluorescence Maximum (λem) | ~460 | Poly(vinyl alcohol) film | [11] |

| Phosphorescence Maximum (λphos) | ~550 | Poly(vinyl alcohol) film | [11] |

| Molar Absorptivity (ε) | 23,500 M-1cm-1 | Ethanol | [12] |

| Fluorescence Quantum Yield (ΦF) | 0.5 | Ethanol | [12] |

Note: Spectroscopic properties are solvent-dependent. The provided values are typical for polar environments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. old.rrjournals.com [old.rrjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. flash-chromatographie.com [flash-chromatographie.com]

- 11. researchgate.net [researchgate.net]

- 12. PhotochemCAD | Coumarin 1 [photochemcad.com]

Coumarin 106 spectroscopic data (absorbance and emission spectra)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Coumarin 106, a fluorescent dye with applications in various scientific fields. This document details the available data on its absorbance and emission spectra, outlines experimental protocols for its characterization, and visualizes key photophysical processes and experimental workflows.

Spectroscopic Data of this compound

Note: Specific quantitative data for absorbance maxima (λabs), molar extinction coefficient (ε), emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf) in common solvents such as ethanol, methanol, and acetonitrile were not available in the searched resources. The following tables are presented as a template, and researchers are encouraged to perform their own spectroscopic measurements to obtain precise data for their specific experimental conditions.

Table 1: Absorbance and Emission Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorbance Maxima (λabs) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Emission Maxima (λem) (nm) | Stokes Shift (cm-1) |

| Ethanol | 24.55 | 1.361 | Data not available | Data not available | Data not available | Data not available |

| Methanol | 32.7 | 1.329 | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available | Data not available |

| Cyclohexane | 2.02 | 1.427 | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | 1.497 | Data not available | Data not available | Data not available | Data not available |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Ethanol | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Poly(vinyl alcohol) film (non-annealed) | Data not available | ~5 |

Experimental Protocols

This section provides detailed methodologies for the measurement of absorbance and fluorescence spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose high-purity, spectroscopy-grade solvents. Ensure the solvents are free from fluorescent impurities.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO). Protect the solution from light to prevent photodegradation.

-

Working Solution Preparation: From the stock solution, prepare a series of working solutions with concentrations typically in the micromolar (µM) range for fluorescence measurements and in the range of 1-10 µM for absorbance measurements. The optimal concentration for absorbance measurements should result in an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law. For fluorescence measurements, the absorbance at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.

Absorbance Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Blank Measurement: Fill the reference and sample cuvettes with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the solvent in the sample cuvette with the this compound working solution.

-

Spectral Acquisition: Scan a wavelength range that covers the expected absorption of the dye (typically 200-600 nm for coumarins).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the absorbance spectrum of this compound. Identify the wavelength of maximum absorbance (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Cuvette: Use a four-sided polished quartz fluorescence cuvette (1 cm path length).

-

Excitation Wavelength Selection: Set the excitation wavelength to the absorbance maximum (λabs) of this compound determined from the absorbance spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., from λabs + 10 nm to 800 nm).

-

Excitation Scan: To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity (λem) and scan the excitation monochromator over a range of shorter wavelengths. The corrected excitation spectrum should be superimposable with the absorption spectrum.

-

Quantum Yield Measurement: The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54). The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the sample and the reference standard, respectively.

-

Lifetime Measurement: Fluorescence lifetime (τf) is typically measured using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons.

Visualizations

The following diagrams illustrate the key photophysical processes of this compound and a typical experimental workflow for its spectroscopic characterization.

Caption: Simplified Jablonski diagram illustrating the photophysical processes of absorption, fluorescence, and other de-excitation pathways for a fluorescent molecule like this compound.

Caption: A typical experimental workflow for the spectroscopic characterization of a fluorescent dye such as this compound.

An In-depth Technical Guide to the Photophysical Properties of Coumarin 106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Coumarin 106, a fluorescent dye widely utilized in various scientific and biomedical applications. This document details its absorption and emission characteristics, fluorescence quantum yield, and lifetime in different solvent environments. Furthermore, it outlines the experimental protocols for the determination of these properties and provides visual representations of the underlying photophysical processes and experimental workflows.

Introduction to this compound

This compound, also known as C106, is a member of the coumarin family of dyes, which are renowned for their strong fluorescence and environmental sensitivity.[1] These characteristics make them valuable tools as laser dyes, fluorescent probes, and sensitizers in photodynamic therapy. The photophysical properties of this compound are intricately linked to its molecular structure and the surrounding environment, a phenomenon known as solvatochromism.[2] Understanding these properties is crucial for its effective application in research and development.

Photophysical Properties of this compound

The interaction of this compound with light is governed by several key photophysical parameters. These include its ability to absorb light (absorption), the subsequent emission of light (fluorescence and phosphorescence), the efficiency of this emission (quantum yield), and the duration the molecule remains in an excited state (lifetime).

This compound exhibits a strong absorption band in the near-UV region of the electromagnetic spectrum, which corresponds to a π-π* electronic transition.[3] Following absorption of a photon, the molecule is promoted to an excited singlet state (S₁) from its ground state (S₀). It then relaxes back to the ground state, in part by emitting a photon, a process known as fluorescence. Due to energy loss in the excited state through vibrational relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the absorption and emission maxima is termed the Stokes shift.

The exact positions of the absorption and emission maxima of this compound are highly dependent on the polarity of the solvent. This solvatochromic effect is a hallmark of many coumarin dyes and arises from changes in the dipole moment of the molecule upon excitation.[3] Generally, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, indicating a greater stabilization of the more polar excited state.[4]

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Both of these parameters are sensitive to the solvent environment. For coumarin dyes, the fluorescence quantum yield and lifetime often decrease with increasing solvent polarity. This is attributed to an increase in non-radiative decay pathways in more polar solvents.

Table 1: Photophysical Properties of Selected Coumarin Dyes in Various Solvents

| Coumarin Derivative | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| C1 | Acetonitrile | - | 444 | - |

| C151 | Acetonitrile | - | 475 | - |

| C500 | Acetonitrile | - | 488 | - |

| C1 | Dioxane | - | - | - |

| C151 | Dioxane | - | - | - |

| C500 | Dioxane | - | - | - |

| C1 | Ethanol | - | - | - |

| C151 | Ethanol | - | - | - |

| C500 | Ethanol | - | - | - |

| C1 | Water | - | 380 | - |

| C151 | Water | - | - | - |

| C500 | Water | - | - | - |

Data extracted from various sources, including ResearchGate.[5][6]

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires precise experimental methodologies. The following sections detail the standard protocols for measuring fluorescence quantum yield and lifetime.

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

Solvent of choice

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

This compound sample

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the emission spectrum for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times, and a histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay curve.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast and sensitive photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics (including a time-to-amplitude converter and a multichannel analyzer)

Procedure:

-

Instrument Setup: The excitation source and detector are configured for the specific sample. The instrument response function (IRF) is measured using a scattering solution.

-

Data Acquisition: The fluorescence decay of the this compound solution is measured until a sufficient number of photons are collected to generate a statistically significant decay curve.

-

Data Analysis: The measured decay curve is deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τf)

Where I₀ is the intensity at time t=0.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the photophysical properties of this compound.

Caption: A Jablonski diagram illustrating the electronic and vibrational transitions of this compound.

Caption: A diagram illustrating the effect of solvent polarity on the energy levels of this compound.

Caption: A workflow diagram for the experimental determination of relative fluorescence quantum yield.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Coumarin 106 (CAS: 41175-45-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 106, identified by CAS number 41175-45-5, is a fluorescent dye and a notable inhibitor of cholinesterases. This document provides a comprehensive technical overview of its chemical and physical properties, spectral characteristics, and biological activity. Detailed experimental protocols for its application in fluorescence microscopy and acetylcholinesterase inhibition assays are presented, alongside a discussion of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 41175-45-5[2] |

| IUPAC Name | 3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one |

| Synonyms | Coumarin 478, NSC 290434[1] |

| Molecular Formula | C₁₈H₁₉NO₂[2] |

| Molecular Weight | 281.35 g/mol [2] |

| SMILES | O=C1OC2=C(C=C3C4=C2CCCN4CCC3)C5=C1CCC5[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Appearance | Solid[1] |

| Color | Light green to green |

| Solubility | DMSO: ≥ 25 mg/mL (88.86 mM)[3] |

| Melting Point | Data not available for this compound. For parent coumarin: 68-73 °C[4] |

| Boiling Point | Data not available for this compound. For parent coumarin: 298 °C[4] |

| Storage | 4°C, sealed storage, away from moisture and light[2] |

Spectral Properties

This compound is recognized for its fluorescent properties, making it a useful tool in various biological imaging applications.

Table 3: Spectral Characteristics

| Property | Value |

| Absorption Maximum (λabs) | 386 nm[1] |

| Emission Maximum (λem) | 478 nm[1] |

| Phosphorescence Maximum | ~530 nm (in polyvinyl alcohol films)[1] |

| Reported Quantum Yield (ΦF) | ~0.74 (relative to quinine sulfate) |

Biological Activity and Mechanism of Action

This compound is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory action makes it a compound of interest in the study of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.

Table 4: Inhibitory Activity

| Target | IC50 | Ki | Inhibition Type |

| Acetylcholinesterase (AChE) | 10.7 µM[1] | 2.36 µM | Mixed-type |

| Butyrylcholinesterase (BChE) | 27.8 µM[1] | Not Reported | Not Reported |

The inhibitory mechanism of coumarin derivatives on acetylcholinesterase generally involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding can interfere with the hydrolysis of acetylcholine and may also impact other non-catalytic functions of AChE.

Signaling Pathway

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The following diagram illustrates the basic cholinergic signaling pathway and the point of intervention by an AChE inhibitor.

Caption: Cholinergic signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experimental applications of this compound.

General Workflow for Fluorescence-Based Assays

The diagram below outlines a typical workflow for experiments involving this compound as a fluorescent probe.

Caption: General experimental workflow for using this compound.

Protocol for Cellular Staining and Fluorescence Microscopy

This protocol provides a general guideline for staining live or fixed cells with this compound for fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound (CAS: 41175-45-5)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cells being used

-

Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed cell staining)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for fixed cell staining of intracellular targets)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Cell Preparation:

-

For Live Cell Staining:

-

Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

-

Wash the cells once with pre-warmed PBS.

-

-

For Fixed Cell Staining:

-

Culture cells on coverslips to the desired confluency.

-

Wash the cells once with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

(Optional) If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

-

-

-

Staining:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium (for live cells) or PBS (for fixed cells) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Remove the existing medium/buffer from the cells and add the this compound working solution.

-

Incubate at 37°C in a CO₂ incubator (for live cells) or at room temperature (for fixed cells) for 15-30 minutes, protected from light.

-

-

Washing:

-

After incubation, remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

-

-

Imaging:

-

For live cells, immediately proceed to imaging.

-

For fixed cells, mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the samples using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation ~380-400 nm, emission ~460-500 nm).

-

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in Tris-HCl buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in Tris-HCl buffer to achieve the desired final concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

140 µL of Tris-HCl buffer (pH 8.0)

-

20 µL of the this compound solution at various concentrations (or buffer for the control).

-

20 µL of the AChE solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

-

Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, precautions for handling coumarin derivatives should be followed. Coumarins, as a class, can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the MSDS provided by the supplier.

Conclusion

This compound is a versatile molecule with significant potential in both biological imaging and neuropharmacological research. Its fluorescent properties allow for its use as a cellular stain, while its inhibitory action on cholinesterases makes it a valuable tool for studying cholinergic signaling and for the development of potential therapeutics for neurodegenerative diseases. The information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

An In-depth Technical Guide to the Solubility of Coumarin 106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Coumarin 106 in various solvents. Due to the limited availability of specific quantitative data for this compound, this document summarizes the available information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely published in peer-reviewed literature. The most specific information available is for its solubility in dimethyl sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Method |

| DMSO | Not Specified | ≥ 25 mg/mL (≥ 88.86 mM)[1] | Not Specified |

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration, and the actual solubility may be higher.

For general reference, coumarins as a class of compounds are known to be soluble in various organic solvents such as ethanol, ether, and chloroform, and slightly soluble in water.[2] The solubility of the parent compound, coumarin, has been studied more extensively and it is reported to be soluble in methanol.[3]

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[4] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

2.1. Principle

An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid and the concentration of the solute in the clear solution is quantified.

2.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, methanol, acetone, chloroform, ethyl acetate, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2.3. Detailed Shake-Flask Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the desired solvent (e.g., 1-2 mL). The exact amount of excess solid is not critical, but enough should be present to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The temperature should be controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

Method A: UV-Vis Spectrophotometry

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the λmax.

-

Prepare a Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Measure the Sample Absorbance: Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Method B: High-Performance Liquid Chromatography (HPLC)

-

Develop an HPLC Method: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Analyze the Sample: Inject a known volume of the filtered saturated solution into the HPLC system.

-

Calculate Solubility: Use the calibration curve to determine the concentration of this compound in the sample based on its peak area.

-

2.4. Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L, along with the specific solvent and the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to Coumarin 106: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin 106, a fluorescent dye with significant potential in biomedical research and drug development due to its activity as a cholinesterase inhibitor. This document details its core physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its biological context.

Core Properties of this compound

This compound, also known as Coumarin 478, is a synthetic heterocyclic compound. Its fundamental molecular and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₂ | [1] |

| Molecular Weight | 281.35 g/mol | [1] |

| CAS Number | 41175-45-5 | [1] |

| Appearance | Light green to green solid | |

| Solubility | Soluble in DMSO (≥ 25 mg/mL) |

Synthesis of this compound

The synthesis of this compound, systematically named 2,3,6,7-tetrahydro-1H,5H-quinolizino[9,1-gh]coumarin, can be achieved through a Pechmann condensation reaction. This widely used method for coumarin synthesis involves the acid-catalyzed reaction of a phenol with a β-keto ester.

Experimental Protocol: Pechmann Condensation for Coumarin Synthesis

Materials:

-

Appropriate phenolic precursor

-

β-keto ester

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine the phenolic starting material and the β-keto ester.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice.

-

The resulting precipitate, the crude coumarin product, is collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin derivative.

Biological Activity: Cholinesterase Inhibition

This compound is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining cholinesterase activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and this compound in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add phosphate buffer.

-

Add a solution of the test inhibitor (this compound) at various concentrations. A control well should contain only the solvent.

-

Add the enzyme solution (AChE or BChE) to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take subsequent readings at regular intervals to monitor the reaction kinetics.

-

-

Data Analysis:

-

The rate of reaction is proportional to the change in absorbance over time.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Signaling Pathway: PI3K/Akt Pathway in Neuroprotection

The neuroprotective effects of cholinesterase inhibitors are thought to be mediated, in part, through the activation of signaling pathways such as the PI3K/Akt pathway. This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

Fluorescence Properties and Measurement

This compound is a fluorescent molecule, a property that is valuable for its use as a probe in various biological assays.

Experimental Protocol: Fluorescence Spectroscopy

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions to determine the optimal concentration for measurement. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Measurement of Emission Spectrum:

-

Place the cuvette with the solvent blank in the sample holder and record a blank spectrum.

-

Replace the blank with the this compound sample.

-

Set the excitation wavelength (a common excitation wavelength for coumarins is around 365 nm, but this should be optimized for this compound).[2]

-

Scan a range of emission wavelengths to obtain the fluorescence emission spectrum.

-

-

Measurement of Excitation Spectrum:

-

Set the emission wavelength to the maximum determined from the emission spectrum.

-

Scan a range of excitation wavelengths to obtain the fluorescence excitation spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra.

-

The wavelengths of maximum intensity in the emission and excitation spectra correspond to the emission and excitation maxima, respectively. For some coumarins, direct excitation of the triplet state has been observed at longer wavelengths (e.g., 465 nm).[2]

-

Experimental Protocol: Relative Quantum Yield Measurement

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

Materials:

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution, keeping the excitation wavelength and all instrument parameters constant.

-

Integrate the area under the fluorescence emission curve for each sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the investigation of a potential cholinesterase inhibitor like this compound.

Caption: A logical workflow for the synthesis and evaluation of this compound.

References

An In-Depth Technical Guide to Coumarin 106: Discovery, History, and Applications

Coumarin 106, a prominent member of the coumarin family of fluorescent dyes, has carved a significant niche in various scientific and technological domains, particularly as a laser dye and a fluorescent probe. This technical guide provides a comprehensive overview of its discovery, historical context, key photophysical properties, and the experimental methodologies that underpin its synthesis and application.

Discovery and Historical Context

The broader family of coumarins has a rich history, with the parent compound, coumarin, first isolated from tonka beans in 1820 by A. Vogel. The first synthesis of coumarin was achieved by William Henry Perkin in 1868, a landmark in organic chemistry. The development of coumarin derivatives as fluorescent dyes and laser dyes gained momentum in the mid-20th century.

While a singular, definitive "discovery paper" for this compound is not readily identifiable from the available literature, its emergence is situated within the intensive research on laser dyes in the 1970s. The synthesis and introduction of this compound (also known as Coumarin 478) occurred in the mid-1970s. This period saw a surge in the development of tunable organic dye lasers, with coumarin derivatives being recognized for their high fluorescence quantum yields and emission in the blue-green region of the spectrum. The synthesis of such dyes often relied on established chemical reactions like the Knoevenagel condensation, which provided a versatile route to a wide array of substituted coumarins.

Physicochemical and Photophysical Properties

This compound is a dipolar laser dye characterized by its strong fluorescence and sensitivity to the polarity of its environment. Its photophysical properties have been the subject of numerous studies, providing valuable data for its application in various solvents.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound in different solvents.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Dichloromethane | 417 | 480 | 3200 | 0.88 |

| Acetonitrile | 419 | 494 | 3600 | 0.77 |

| Methanol | 423 | 503 | 3700 | 0.73 |

| Ethanol | 424 | 504 | 3700 | 0.75 |

| Dimethyl Sulfoxide (DMSO) | 430 | 514 | 3700 | 0.68 |

Note: Data compiled from various sources. The exact values can vary slightly depending on the experimental conditions.

Experimental Protocols

Synthesis of this compound (Illustrative Knoevenagel Condensation)

The synthesis of this compound and its derivatives is typically achieved through a Knoevenagel condensation reaction. This method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group.

Materials:

-

Substituted salicylaldehyde (e.g., 4-(diethylamino)salicylaldehyde)

-

Active methylene compound (e.g., ethyl cyanoacetate)

-

Base catalyst (e.g., piperidine or triethylamine)

-

Solvent (e.g., ethanol or toluene)

-

Reflux apparatus

-

Recrystallization solvents

Procedure:

-

Dissolve the substituted salicylaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the base to the mixture.

-

Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent to yield the pure this compound.

Caption: General workflow of Coumarin synthesis via Knoevenagel condensation.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f) of this compound can be determined using a comparative method with a well-characterized standard.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

High-purity solvents

-

Cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Applications and Experimental Workflows

This compound is widely utilized as a laser dye and a fluorescent probe in various research areas, including cellular imaging.

Cellular Imaging Workflow

As a fluorescent probe, this compound can be used to visualize cellular structures and dynamics. The following is a general workflow for its application in live-cell imaging.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cell culture medium

-

Live cells cultured on a suitable imaging dish or slide

-

Fluorescence microscope equipped with appropriate filters for this compound excitation and emission

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of this compound in cell culture medium at the desired final concentration.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a specific period to allow for dye uptake and localization.

-

Wash the cells with fresh medium to remove any unbound dye.

-

Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filter sets.

Caption: Workflow of this compound for cellular imaging applications.

Signaling Pathways and Mechanisms of Action

Currently, there is limited evidence in the scientific literature to suggest that this compound directly participates in or modulates specific signaling pathways in a manner similar to a bioactive drug molecule. Its primary role in a biological context is that of a fluorescent probe. By virtue of its photophysical properties, it can be used to visualize and study various cellular components and processes. For instance, its fluorescence characteristics can be sensitive to the local microenvironment, allowing it to report on changes in polarity or viscosity within organelles.

Future research may explore the potential for modified this compound derivatives to act as targeted probes or even as photosensitizers in photodynamic therapy, which would involve more direct interaction with cellular pathways upon light activation. However, based on current knowledge, its utility lies in its application as a passive imaging agent rather than an active modulator of cell signaling.

Theoretical Insights into the Electronic Transitions of Coumarin 106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Computational Methodologies

The primary theoretical framework for studying the electronic transitions of coumarin derivatives is Time-Dependent Density Functional Theory (TD-DFT).[1][2][3][4] This method offers a favorable balance between computational cost and accuracy for molecules of this size. The general workflow involves several key steps:

-

Ground State Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground electronic state (S₀) using Density Functional Theory (DFT).[1] Popular and effective combinations include hybrid functionals like B3LYP and PBE0, paired with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p).[1] The inclusion of polarization and diffuse functions is crucial for accurately describing the electron distribution.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. This analysis confirms that the optimized structure is a true energy minimum (absence of imaginary frequencies) and provides theoretical infrared (IR) spectra that can be compared with experimental data.[3]

-

Excited State Calculations (Absorption): With the optimized ground-state geometry, TD-DFT is employed to calculate the vertical excitation energies. These energies correspond to electronic transitions from the ground state to various excited states (S₁, S₂, S₃, etc.) and are used to predict the absorption maxima (λmax) in the UV-Vis spectrum.[2][3] The oscillator strength (f), a measure of the transition probability, is also calculated for each excitation.

-

Excited State Geometry Optimization (Emission): To simulate fluorescence, the geometry of the molecule is optimized in its first excited singlet state (S₁).[5] This allows the molecule to relax to its most stable conformation in the excited state.

-

Emission Energy Calculation: A TD-DFT calculation is then performed on the optimized S₁ geometry to determine the energy of the electronic transition from the first excited state back to the ground state. This provides the theoretical fluorescence emission maximum.[2]

-

Solvent Effects: The photophysical properties of coumarins are often highly sensitive to their environment. To account for the influence of a solvent, the Polarizable Continuum Model (PCM) is widely used in these calculations.[3][4]

Data Presentation: Calculated Electronic Transitions of Representative Coumarins

As specific theoretical data for Coumarin 106 is not available in the reviewed literature, the following table summarizes calculated electronic transition data for the parent coumarin molecule from a representative TD-DFT study. This data serves as an illustrative example of the outputs from these computational investigations.

| Compound | State | Transition Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| Coumarin | S₁ | 4.09 | 303 | 0.098 |

| Coumarin | S₂ | 4.68 | 265 | 0.000 |

| Coumarin | S₃ | 5.10 | 243 | 0.490 |

Data extracted from a TD-B3LYP/6-31G(d) study on the parent coumarin molecule.[2]

Experimental and Computational Protocols

The following section details the typical methodologies employed in theoretical studies of coumarin electronic transitions, based on a synthesis of protocols reported in the scientific literature.

Software

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS.[1]

Ground and Excited State Calculations

-

Geometry Optimization: Ground state (S₀) and first excited singlet state (S₁) geometries are optimized using DFT and TD-DFT, respectively. The B3LYP functional with the 6-31+G(d) or a larger basis set is a common choice.[3]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimizations to confirm the nature of the stationary points.[3]

-

Vertical Excitation and Emission Energies: Vertical absorption and emission energies are calculated using TD-DFT at the optimized S₀ and S₁ geometries, respectively. A variety of functionals, including PBE0 and CAM-B3LYP, may be used for these calculations to compare results.[3][4]

Solvation Models

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is frequently used to simulate the effect of different solvents on the electronic transitions.[3]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the theoretical study of coumarin electronic transitions.

Caption: A flowchart of the computational protocol for studying coumarin electronic transitions.

References

An In-depth Technical Guide to the Synthesis of Coumarin 106 Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and key data related to Coumarin 106 and its derivatives and analogs. This compound, chemically known as 7-(diethylamino)-4-methylcoumarin, is a vital scaffold in the development of fluorescent probes and pharmacologically active agents. This document details the prevalent synthetic methodologies, offering insights into reaction mechanisms and practical experimental procedures.

Core Synthetic Strategies: Pechmann and Knoevenagel Condensations

The synthesis of the coumarin core, a benzopyrone structure, is predominantly achieved through two classical name reactions: the Pechmann condensation and the Knoevenagel condensation. These methods offer versatility in introducing a wide array of substituents onto the coumarin framework, thereby enabling the fine-tuning of its photophysical and biological properties.